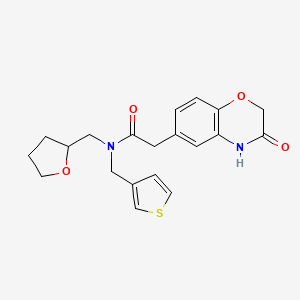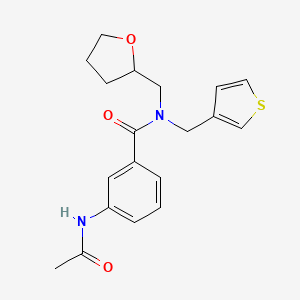![molecular formula C16H16FN3 B5903530 N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-prop-2-yn-1-ylprop-2-en-1-amine](/img/structure/B5903530.png)
N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-prop-2-yn-1-ylprop-2-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-prop-2-yn-1-ylprop-2-en-1-amine, commonly known as FPYMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPYMA is a pyrazole-based compound that has been synthesized using various methods.
作用機序
The exact mechanism of action of FPYMA is not fully understood. However, studies have suggested that FPYMA may act by inhibiting various enzymes and pathways involved in cancer cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
FPYMA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and inflammation, such as COX-2 and MMP-9. Additionally, FPYMA has been shown to inhibit the replication of viruses by targeting viral proteins. FPYMA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
FPYMA has several advantages for lab experiments. It has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for anticancer drug development. Additionally, FPYMA has shown potential in reducing inflammation and inhibiting viral replication, making it a potential candidate for the development of anti-inflammatory and antiviral drugs. However, the limitations of FPYMA include its low solubility in water, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of FPYMA. Further studies are needed to fully understand the mechanism of action of FPYMA and its potential applications in various fields. Additionally, the development of more efficient synthesis methods for FPYMA may improve its effectiveness in lab experiments. Further studies are also needed to investigate the potential of FPYMA in combination with other drugs for the treatment of various diseases. Finally, the development of more effective drug delivery systems for FPYMA may improve its effectiveness in vivo.
合成法
FPYMA has been synthesized using various methods. One of the most commonly used methods is the reaction of 4-fluorophenylhydrazine with 1-(prop-2-yn-1-yl)-1H-pyrazole-4-carbaldehyde, followed by reduction using sodium borohydride. The resulting compound is FPYMA. Another method involves the reaction of 4-fluorobenzaldehyde with ethyl propiolate, followed by the reaction with 1H-pyrazole-4-carbaldehyde and reduction using sodium borohydride.
科学的研究の応用
FPYMA has potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. FPYMA has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models. Additionally, FPYMA has been studied for its antiviral properties and has shown potential in inhibiting the replication of viruses such as influenza virus.
特性
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3/c1-3-9-20(10-4-2)12-14-11-18-19-16(14)13-5-7-15(17)8-6-13/h1,4-8,11H,2,9-10,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETUDXHCYCKMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC#C)CC1=C(NN=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-1-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5903451.png)
![7,8-dimethyl-4-[(4-methylpiperidin-1-yl)carbonyl]-2-(2-methylpyrimidin-5-yl)quinoline](/img/structure/B5903457.png)
![N,N-dimethyl-1-{1-[(1-pentylpiperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B5903465.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methylsulfonyl)benzamide](/img/structure/B5903475.png)
![4-(2,4-difluorophenoxy)-1-[(2E)-3-phenylprop-2-en-1-yl]piperidine-4-carboxylic acid](/img/structure/B5903490.png)
![N,N-dimethyl-1-(1-{[1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B5903496.png)

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1H-1,2,3-benzotriazol-1-yl)propan-1-amine](/img/structure/B5903519.png)
![2-(3-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}propyl)phenol](/img/structure/B5903527.png)

![N-(4-{2-[sec-butyl(3-thienylmethyl)amino]-2-oxoethyl}phenyl)cyclopropanecarboxamide](/img/structure/B5903540.png)
![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(1-methyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5903544.png)
![(4-methoxy-3,5-dimethylphenyl){methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}acetic acid](/img/structure/B5903545.png)
![[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5903551.png)